molecular formula C10H16N2 B8758980 p-Phenylenediamine, N'-ethyl-N,N-dimethyl- CAS No. 24340-88-3

p-Phenylenediamine, N'-ethyl-N,N-dimethyl-

Cat. No. B8758980
Key on ui cas rn: 24340-88-3
M. Wt: 164.25 g/mol
InChI Key: IUFMIBKYHZGKRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09340498B2

Procedure details

A mixture of LiAlH4 (2.87 g, 71.8 mmol) and N-acetyl-N′,N′-dimethyl-1,4-phenylenediamine (from above) (12.8 g, 17.8 mol) was placed in a soxlet tube and placed in a soxlet extractor with anhydrous THF (200 mL). The mixture extracted with refluxing THF for 50 hrs. The solution was cooled to room temperature and then added wet THF at 0° C. The resultant suspension was filtered and the filtrate was evaporated under high vacuum to obtain a dark oil. The filter cake was extracted with CHCl3 (2×50 mL) by stirring at room temperature. This suspension was filtered and the filtrate dried over NaSO4. The solvent was evaporated to a dark oil which was combined with the other dark oil obtained from the reaction mixture. Distillation afforded the title compound, N,N-dimethyl-N′-ethyl-1,4-phenylenediamine as a yellow oil which darkened upon standing (7.84 g, 67%); b.p. 120-150° C./0.30 mmHg 1H-NMR (d6-acetone): δ(ppm) 1.18 (m, 3H, CH3); 2.80, 2.78 (2×s, 2×3H, 2×NCH3); 3.05 (m, 2H, CH2); 6.60-6.42 (m, 2H, ArH); 6.78-6.60 (m, 2H, ArH).
Quantity
2.87 g
Type
reactant
Reaction Step One
Quantity
12.8 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[H-].[H-].[H-].[H-].[Li+].[Al+3].[C:7]([NH:10][C:11]1[CH:16]=[CH:15][C:14]([N:17]([CH3:19])[CH3:18])=[CH:13][CH:12]=1)(=O)[CH3:8]>C1COCC1>[CH3:18][N:17]([CH3:19])[C:14]1[CH:15]=[CH:16][C:11]([NH:10][CH2:7][CH3:8])=[CH:12][CH:13]=1 |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
2.87 g
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
12.8 g
Type
reactant
Smiles
C(C)(=O)NC1=CC=C(C=C1)N(C)C
Step Two
Name
Quantity
200 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was placed in a soxlet tube
EXTRACTION
Type
EXTRACTION
Details
The mixture extracted with refluxing THF for 50 hrs
Duration
50 h
ADDITION
Type
ADDITION
Details
added wet THF at 0° C
FILTRATION
Type
FILTRATION
Details
The resultant suspension was filtered
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated under high vacuum
CUSTOM
Type
CUSTOM
Details
to obtain a dark oil
EXTRACTION
Type
EXTRACTION
Details
The filter cake was extracted with CHCl3 (2×50 mL)
FILTRATION
Type
FILTRATION
Details
This suspension was filtered
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the filtrate dried over NaSO4
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated to a dark oil which
CUSTOM
Type
CUSTOM
Details
obtained from the reaction mixture
DISTILLATION
Type
DISTILLATION
Details
Distillation

Outcomes

Product
Name
Type
product
Smiles
CN(C1=CC=C(C=C1)NCC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.